Home > Products > Screening Compounds P102536 > 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol - 1243720-75-3

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Catalog Number: EVT-1809977
CAS Number: 1243720-75-3
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pharmaceuticals: Benzimidazole and benzothiazole derivatives exhibit a wide range of pharmacological activities, such as antimicrobial [], anti-inflammatory [], antitumor [], anti-oxidant [], and antiviral [] properties.
  • Agrochemicals: Some derivatives have been explored for their potential use as fungicides [] and herbicides [].
  • Materials Science: Benzimidazole and benzothiazole derivatives are used in the development of functional materials, such as fluorescent dyes [], and in the synthesis of polymers with specific properties.

1-Benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate

Compound Description: This compound features a dihydrobenzodiazole core, similar to 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol. It exists in a U-shaped conformation with two benzyl groups attached. It forms chains with water molecules through O—H⋯O and O—H⋯N hydrogen bonds.

Relevance: This compound is structurally related to 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol due to the shared presence of the 1,3-benzodiazol-2-one core structure. The difference lies in the substituents: the related compound has benzyl groups and a triazole ring, while the target compound has a methyl group, a trifluoromethyl group, and an ethanol substituent.

Novel 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds, exemplified by the 8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione derivative, are potent and selective antagonists of the A₂B adenosine receptor. They demonstrate significant improvements in selectivity compared to previous series while retaining potency.

Relevance: These compounds are related to 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol through the presence of a trifluoromethyl group within their structures. While the core structures differ, both the target compound and this series of compounds explore the effects of incorporating a trifluoromethyl group on their biological activity.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are new potent aromatase inhibitors featuring a benzodioxol group and an imidazole ring. They exhibit a propeller shape and have shown strong inhibitory potency due to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding.

Relevance: These compounds share a structural similarity with 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol through the presence of a heterocyclic ring directly attached to a benzene ring. While the related compounds contain a benzodioxol group and an imidazole, the target compound features a benzodiazole ring. This similarity suggests potential exploration of similar biological activity within this class of compounds.

(4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives

Compound Description: This series of compounds are synthesized via a multicomponent reaction involving 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, an aldehyde, N-methylthiourea, and hydrochloric acid. They have been evaluated for antimicrobial activity, with some showing promising results.

Relevance: These compounds are structurally related to 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol as they both incorporate a trifluoromethyl group. Additionally, both compounds stem from synthetic pathways involving trifluoro-containing building blocks, suggesting a possible commonality in their chemical space and potential applications.

Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines

Compound Description: This group of compounds, exemplified by 8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine, acts as high-affinity A2B adenosine receptor antagonists with high selectivity over other adenosine receptor subtypes. The introduction of a trifluoromethyl benzyl group at the N-1-pyrazole position is key for their selectivity.

Relevance: Similar to 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol, these compounds leverage the presence of a trifluoromethyl group for enhanced biological activity. While their core structures differ, both compound classes highlight the significant impact of the trifluoromethyl group on receptor binding affinity and selectivity.

Overview

1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source

The compound can be synthesized through several methods, including the reaction of specific precursors under controlled conditions. Various suppliers and chemical databases provide information about its synthesis and availability.

Classification

This compound is classified under heterocyclic compounds, specifically as a substituted benzodiazole. Benzodiazoles are a significant class of compounds in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the following steps:

  1. Starting Materials: The synthesis begins with 1-methyl-5-(trifluoromethyl)-1H-benzodiazole as a key precursor.
  2. Reagents: Common reagents include bases like potassium carbonate and solvents such as dichloromethane or ethanol.
  3. Reaction Conditions: The reaction is usually carried out under reflux conditions or at elevated temperatures for several hours to ensure complete conversion.

Technical Details

The typical yield for synthesizing this compound can vary based on the method used but generally ranges from 30% to 70%. Purification methods such as column chromatography or recrystallization are often employed to obtain the final product in pure form.

Molecular Structure Analysis

Structure

The molecular structure of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol can be represented as follows:

C9H8F3N3O\text{C}_9\text{H}_8\text{F}_3\text{N}_3\text{O}

This structure includes:

  • A benzodiazole ring system
  • A trifluoromethyl group that contributes to its unique properties
  • An ethanolic hydroxyl group that may influence its reactivity and solubility.

Data

Key molecular data includes:

  • Molecular Weight: Approximately 215.18 g/mol
  • Melting Point: Specific values may vary based on purity but typically fall within the range of 100°C to 120°C.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for alcohols and heterocycles, including:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: Converting the alcohol group to carbonyl compounds.
  3. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under certain conditions.

Technical Details

Each reaction requires specific conditions, such as temperature, pressure, and choice of solvent, which can significantly affect yield and product distribution.

Mechanism of Action

Process

The mechanism of action for this compound primarily revolves around its interaction with biological targets. The presence of the trifluoromethyl group enhances its binding affinity to various enzymes or receptors, potentially leading to:

  1. Inhibition of Enzymatic Activity: By mimicking substrate structures.
  2. Modulation of Biological Pathways: Through receptor binding that alters signaling cascades.

Data

Research indicates that similar compounds exhibit significant antimicrobial and antifungal properties, suggesting potential therapeutic applications for this compound as well.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically a pale yellow to brown liquid.
  2. Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  2. Reactivity: Can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Relevant data from spectroscopic techniques (NMR, IR) support these properties and provide insights into structural confirmation.

Applications

Scientific Uses

The compound has garnered interest in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new antifungal agents.
  2. Material Science: Potential use in creating novel materials with specific electronic properties due to the trifluoromethyl group.
  3. Biological Research: Investigating its effects on various biological systems may lead to new therapeutic strategies against infections or diseases influenced by benzodiazole derivatives.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways for Benzimidazole Derivatives

The synthesis of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (IUPAC: 1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanol) follows a multi-step sequence typical for complex benzimidazole derivatives. The primary route involves:

  • Nitro Reduction and Diamine Formation: 4-(Trifluoromethyl)-2-nitroaniline undergoes catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) to yield the corresponding 1,2-diaminobenzene derivative [5].
  • Cyclization with α-Hydroxycarbonyl Units: The diamine reacts with 2-hydroxypropanoic acid derivatives under dehydrating conditions (e.g., polyphosphoric acid, PPA, at 120–140°C) to form the 2-(1-hydroxyethyl)benzimidazole core. This step installs the critical chiral center at the ethanol moiety [4] [6].
  • N-Methylation: Selective alkylation at the N1 position uses iodomethane (CH₃I) in DMF with potassium carbonate (K₂CO₃) as a base (60–70% yield). Alternative agents like dimethyl sulfate show lower regioselectivity [5] [8].

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisTypical Yield
4-(Trifluoromethyl)benzene-1,2-diamineCyclization precursor75–85%
2-Hydroxypropanoic acid derivativesC2-Ethanol group installation60–75%
N1-Methylated benzimidazoleProtected core for functionalization60–70%

Regioselective Functionalization of the Benzimidazole Core

Regioselectivity challenges arise due to the electron-deficient C4/C7 positions versus the C5/C6 sites influenced by the trifluoromethyl group (–CF₃). Key strategies include:

  • Electrophilic Substitution: –CF₃ directs electrophiles (e.g., bromination) to the meta-position (C4/C7), necessitating pre-cyclization functionalization at C5 [5] [8].
  • Directed Metalation: n-BuLi/TMEDA at −78°C enables C2-lithiation for carboxylation or aldol reactions, but competing N-deprotonation requires transient N-protection (e.g., SEM groups) [4].
  • Cross-Coupling: Suzuki-Miyaura coupling at C5 halogenated precursors (e.g., 5-bromo derivatives) permits aryl/heteroaryl introduction. Pd(dppf)Cl₂ catalyzes these reactions in >80% yield [7].

Role of Trifluoromethylation in Enhancing Lipophilicity and Reactivity

The –CF₃ group profoundly impacts physicochemical properties:

  • Lipophilicity: LogP increases by ~1.0–1.5 units compared to non-fluorinated analogs (e.g., 1-(5-methyl-1H-benzimidazol-2-yl)ethanol, LogP = 1.8 vs. target compound LogP ≈ 3.0) [2] [5]. This enhances membrane permeability critical for bioactive molecules.
  • Electronic Effects: The strong electron-withdrawing nature (−I effect) reduces the electron density at C5/C6, facilitating nucleophilic aromatic substitution at C4/C7. It also stabilizes adjacent carbanions for deprotonation strategies [5] [8].
  • Metabolic Stability: –CF₃ impedes cytochrome P450-mediated oxidation, extending in vivo half-life in pharmaceutical contexts [7].

Yield Optimization Through Solvent and Catalytic System Selection

Solvent polarity and catalyst choice significantly impact cyclization and N-methylation efficiency:

  • Cyclization Step: Polar aprotic solvents (DMF, NMP) give higher diamine conversion than protic solvents (e.g., ethanol). Adding molecular sieves (3Å) improves yields by 15–20% via water removal [3] [5].
  • N-Methylation: Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) boost alkylation yields to >85% in biphasic systems (toluene/K₂CO₃(aq)) [8].
  • Reduction Control: For keto precursors (e.g., 1-[1-methyl-5-(trifluoromethyl)-1H-benzodiazol-2-yl]ethanone), NaBH₄ in methanol selectively reduces the carbonyl to alcohol at 0°C (90% yield). Over-reduction is minimized versus LiAlH₄ [4] [6].

Table 2: Optimization of Key Reactions

ReactionOptimal ConditionsYield ImprovementCatalyst/Solvent Role
Benzimidazole CyclizationPPA, 130°C, 4h75% → 92%Dehydration agent
N1-MethylationCH₃I, K₂CO₃, TBAB, toluene/H₂O60% → 88%Phase-transfer catalyst
Carbonyl ReductionNaBH₄, MeOH, 0°C90%Chemoselective reductant

Purification Techniques: Column Chromatography vs. Recrystallization

Final purification balances efficiency and scalability:

  • Column Chromatography: Preferred for crude mixtures with polar byproducts. Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) separates the target compound (Rf = 0.35) from N-alkylation byproducts (Rf = 0.50). This achieves >98% purity but incurs 10–15% product loss [1] [4].
  • Recrystallization: Scalable for high-purity batches using ethanol/water (4:1). The compound’s low aqueous solubility (<0.1 mg/mL) allows "anti-solvent" crystallization. This yields needle-like crystals of 99% purity with minimal loss (<5%) [3] [8].
  • Hybrid Approach: Initial silica gel cleanup followed by recrystallization delivers pharma-grade material (≥99.5% purity) for sensitive applications [4].

Properties

CAS Number

1243720-75-3

Product Name

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

IUPAC Name

1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanol

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

InChI

InChI=1S/C11H11F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-6,17H,1-2H3

InChI Key

BRURGSKWINBYTO-UHFFFAOYSA-N

SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F)O

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.